

Suppliers and procurement of 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone
Cat. No.:	B1602083

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An In-Depth Guide to the Procurement and Application of 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone for Advanced Research

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the sourcing, procurement, and initial quality assessment of **1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone** (CAS No. 228572-69-8). Furthermore, it outlines key applications and safe handling protocols critical for its effective and safe use in a laboratory setting. The trifluoromethyl group in this compound is of significant interest in medicinal chemistry, as it can act as a potent pharmacophore, potentially serving as an electrophile in the design of enzyme inhibitors.^[1]

Strategic Sourcing and Supplier Vetting

The procurement of high-purity chemical reagents is a cornerstone of reproducible and reliable research. For a specialized intermediate like **1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone**, a systematic approach to supplier selection is paramount.

Identifying Potential Suppliers

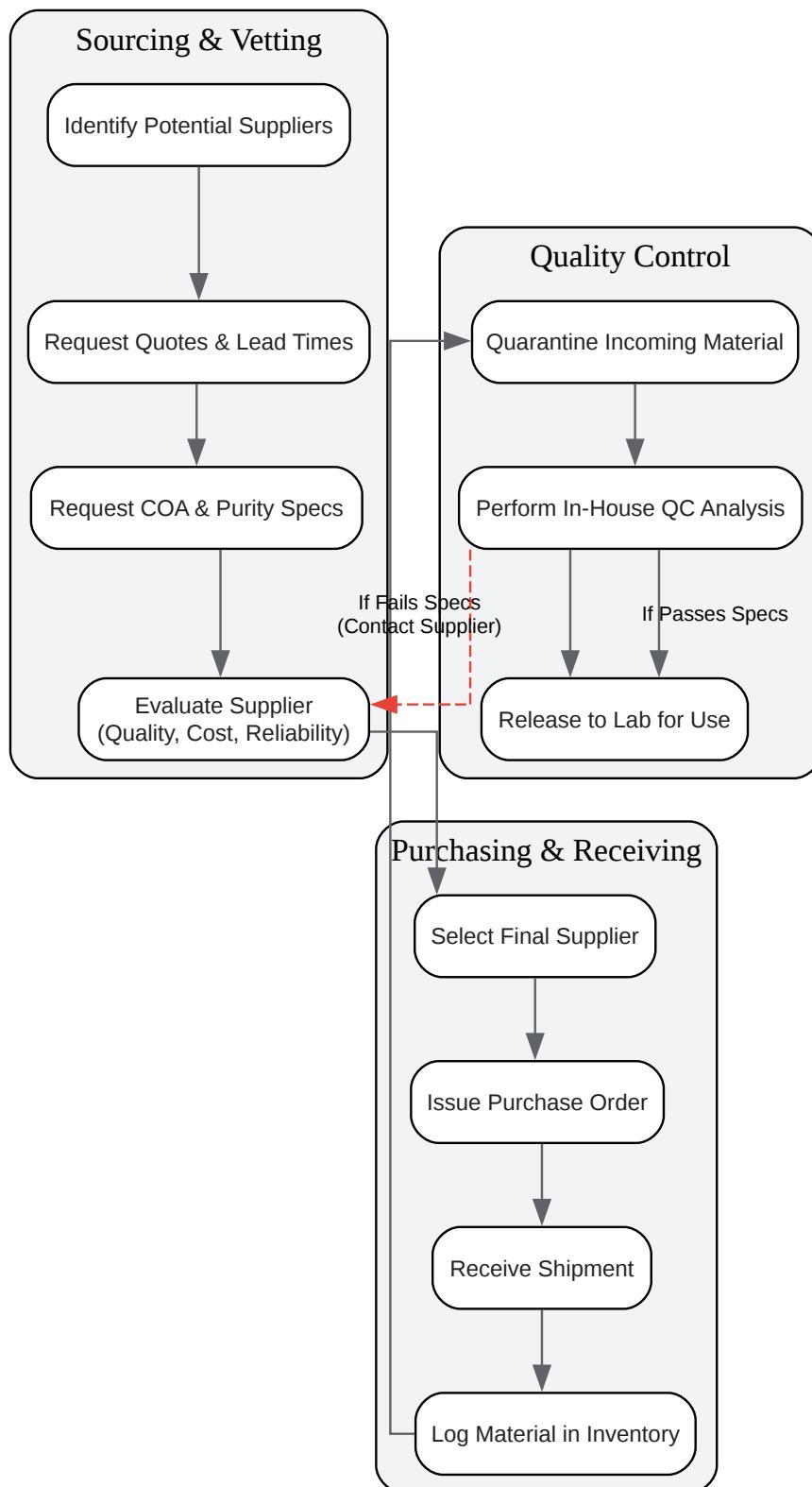
A number of chemical suppliers list **1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone** in their catalogs. The choice of supplier will often depend on factors such as required purity, quantity, lead time, and cost. Below is a comparative table of known suppliers.

Supplier	Purity	Available Quantities	Notes
Sigma-Aldrich (Ambeed, Inc.)	97%	Varies (contact for details)	Provides key documentation like Certificate of Analysis (COA) and Certificate of Origin (COO). [2]
ChemicalBook	Not specified	Varies	Lists multiple suppliers and provides synthesis and spectral data. [3]
CymitQuimica	97%	100mg, 250mg, 500mg, 1g, 5g, 10g, 25g	Provides pricing for smaller quantities. [4]
J&W Pharmlab	Not specified	Custom and bulk quotes available	Specializes in pharmaceutical building blocks. [5]
BLDpharm	Not specified	Contact for details	Provides basic chemical properties. [6]
Other Potential Suppliers	Not specified	Varies	SuZhou ShiYa Biopharmaceuticals, Inc., Shanghai AQBioPharma Co., Ltd., Hangzhou Milestone Pharmtech Co., Ltd., Capot Chemical Co.,Ltd. [3]

Procurement Workflow: A Step-by-Step Protocol

A structured procurement process ensures that the acquired material meets the stringent requirements of research and development. This workflow minimizes the risk of sourcing

substandard reagents that could compromise experimental outcomes.



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Caption: A typical workflow for the procurement of specialized chemical reagents.

Quality Control and In-House Validation

Upon receipt, it is critical to perform in-house quality control to verify the identity and purity of **1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone**, even when a supplier's COA is provided.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₉ H ₇ F ₃ O ₂	PubChem[7]
Molecular Weight	204.15 g/mol	PubChem[7]
Appearance	Liquid, Solid, Semi-solid, or lump	Sigma-Aldrich[2]
Purity	Typically ≥97%	CymitQuimica, Sigma-Aldrich[2][4]

Protocol for Identity and Purity Verification

Objective: To confirm the chemical structure and assess the purity of the received lot of **1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone**.

Materials:

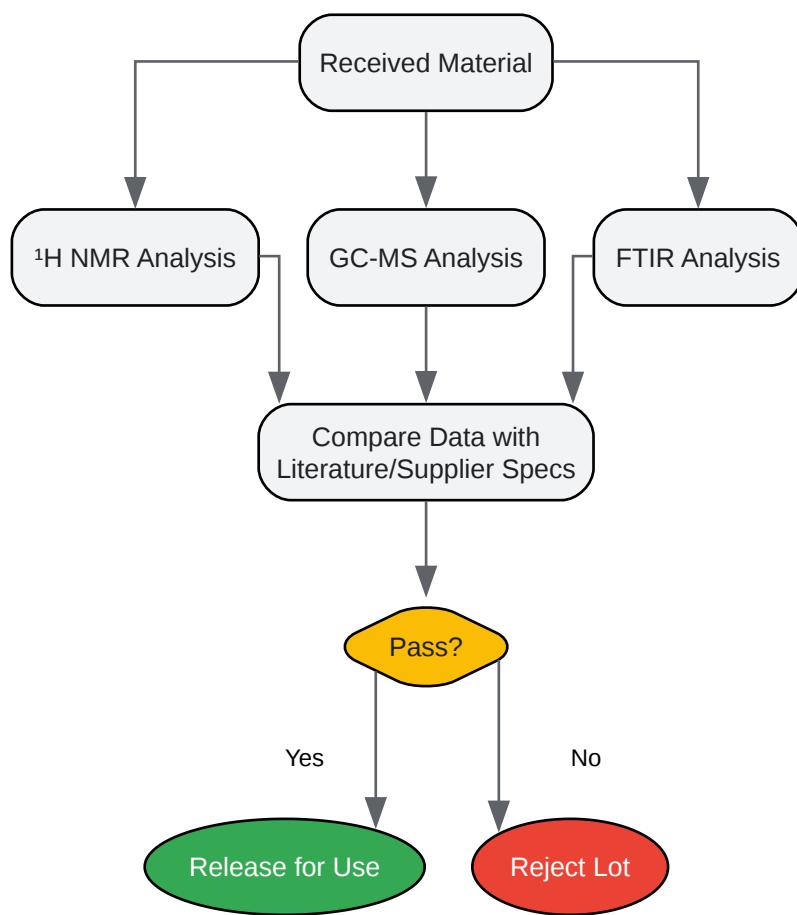
- Received **1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone**
- Deuterated chloroform (CDCl₃) for NMR
- NMR tubes
- GC-MS vials
- FTIR spectrometer
- NMR spectrometer (400 MHz or higher recommended)

- Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

- ^1H NMR Spectroscopy:
 - Prepare a sample by dissolving a small amount of the compound in CDCl_3 .
 - Acquire the ^1H NMR spectrum.
 - Expected Chemical Shifts (δ) at 400 MHz, CDCl_3 :
 - ~ 12.29 ppm (s, 1H, -OH): A singlet for the hydroxyl proton.
 - ~ 7.86 ppm (d, $J = 8.3$ Hz, 1H): A doublet for the aromatic proton ortho to the ketone.
 - ~ 7.25 ppm (s, 1H): A singlet for the aromatic proton between the hydroxyl and trifluoromethyl groups.
 - ~ 7.15 ppm (d, $J = 9.9$ Hz, 1H): A doublet for the aromatic proton meta to the ketone.
 - ~ 2.69 ppm (s, 3H, $-\text{CH}_3$): A singlet for the methyl protons of the acetyl group.^[3]
 - Rationale: The number of signals, their splitting patterns, integration values, and chemical shifts are unique to the molecule's structure. Any significant deviation may indicate impurities or a different compound.
- Mass Spectrometry (GC-MS):
 - Prepare a dilute solution of the compound in a suitable volatile solvent.
 - Run a GC-MS analysis to determine the mass-to-charge ratio (m/z) of the parent ion and fragmentation pattern.
 - Expected Molecular Ion $[\text{M}]^+$: 204.04 m/z .^[7]
 - Rationale: GC-MS confirms the molecular weight and can help identify volatile impurities by their retention times and mass spectra.

- Infrared (IR) Spectroscopy:
 - Acquire an IR spectrum of the neat compound (if liquid) or as a KBr pellet/thin film (if solid).
 - Look for characteristic absorption bands corresponding to the functional groups.
- Rationale: IR spectroscopy provides a fingerprint of the molecule's functional groups (e.g., O-H stretch, C=O stretch, C-F bonds).



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Caption: A streamlined workflow for the quality control analysis of incoming chemical reagents.

Applications in Research and Drug Development

1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone is a valuable building block in organic synthesis and medicinal chemistry. The trifluoromethyl group can enhance metabolic stability

and binding affinity of a molecule.[8]

- Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1]
- Biochemical Probe: Its structure allows it to be used as a probe in biochemical assays to study enzyme activity and protein interactions.[1]
- Building Block for Novel Compounds: The presence of hydroxyl and ketone functionalities, along with an activated aromatic ring, makes it a versatile starting material for creating libraries of novel compounds for drug screening.
- Potential Therapeutic Applications: Related compounds have been investigated for anti-inflammatory and antimicrobial properties, suggesting this scaffold is of interest for developing new therapeutic agents.[9]

Safe Handling and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent.

Hazard Identification

Based on aggregated GHS data, **1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone** is classified with the following hazards:

- H302: Harmful if swallowed.[2][7]
- H315: Causes skin irritation.[2][7]
- H319: Causes serious eye irritation.[2][7]
- H335: May cause respiratory irritation.[2][7]

The signal word is "Warning" and the pictogram is an exclamation mark (GHS07).[2]

Protocol for Safe Handling and Storage

Personal Protective Equipment (PPE):

- Wear appropriate protective eyeglasses or chemical safety goggles.[[10](#)]
- Wear protective gloves (e.g., nitrile) and a lab coat.[[10](#)]
- Handle only in a well-ventilated area or in a chemical fume hood.[[10](#)][[11](#)]

Handling:

- Avoid contact with skin, eyes, and clothing.[[10](#)][[11](#)]
- Avoid breathing dust, fumes, or vapors.[[11](#)]
- Wash hands thoroughly after handling.[[10](#)]
- Keep away from incompatible substances such as oxidizing and reducing agents.[[10](#)]

Storage:

- Store in a tightly closed container.[[10](#)]
- Recommended storage is sealed in a dry environment at 2-8°C.[[2](#)]
- Store in a cool, dry, well-ventilated area away from incompatible substances.[[10](#)]

Spill and Disposal:

- In case of a spill, absorb with an inert material and place it into a suitable disposal container. [[12](#)]
- Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[[11](#)]

Synthesis Overview

Understanding the synthesis route can provide insights into potential impurities. A common laboratory-scale synthesis involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with 2,4-pentanedione in the presence of sodium hydride (NaH) in tetrahydrofuran (THF).[[3](#)] The reaction mixture is refluxed and then worked up with an acid wash and extraction.[[3](#)] The final

product is typically purified by column chromatography.[\[3\]](#) Awareness of starting materials and reagents is crucial for anticipating potential contaminants in the final product.

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- To cite this document: BenchChem. [Suppliers and procurement of 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1602083#suppliers-and-procurement-of-1-2-hydroxy-4-trifluoromethyl-phenyl-ethanone]

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